molecular formula C11H8N4O B1425014 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline CAS No. 1283108-26-8

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline

Cat. No.: B1425014
CAS No.: 1283108-26-8
M. Wt: 212.21 g/mol
InChI Key: XXCFZAVDEOFSOA-UHFFFAOYSA-N
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Description

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole moiety can be introduced via cyclization reactions involving appropriate precursors like amidoximes and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

    Materials Science: In materials applications, the compound’s electronic properties are crucial. It can participate in charge transport processes, which are essential for its function in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
  • 6-(3-Methyl-1,2,4-oxadiazol-5-yl)benzene
  • 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine

Comparison

Compared to these similar compounds, 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and overall suitability for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-5-quinoxalin-6-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-14-11(16-15-7)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFZAVDEOFSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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